molecular formula C6H11NO4S B1254841 gamma-Thiomethyl glutamate

gamma-Thiomethyl glutamate

Cat. No. B1254841
M. Wt: 193.22 g/mol
InChI Key: LBNSWLUTRJJRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-thiomethyl glutamate is a glutamic acid derivative with a methylsulfanyl group at position 4. It has a role as a metabolite. It is a glutamic acid derivative, a sulfur-containing amino acid, a non-proteinogenic alpha-amino acid and a methyl sulfide.

Scientific Research Applications

  • Poly-(gamma-glutamic acid) Production and Applications Poly-(gamma-glutamic acid) (gamma-PGA), produced by Bacillus strains, has potential applications as a thickener, cryoprotectant, humectant, drug carrier, biological adhesive, flocculant, or heavy metal absorbent. Its biodegradability makes it useful in fields such as food, cosmetics, medicine, and water treatments (Shih & Van, 2001).

  • Glutamate Synthesis and Neurotransmitter Role Glutamate synthesis and its role as a neurotransmitter have been studied in differentiating cultured cerebellar granule cells. This research supports the notion that glutamate functions as a neurotransmitter in these cells (Gallo et al., 1982).

  • Gamma-glutamyltranspeptidase (GGT) Crystal Structures The crystal structure of GGT from Escherichia coli, a key enzyme in glutathione metabolism, has been determined. This structure helps understand how gamma-glutamyl compounds like glutathione are recognized by the enzyme, providing insights into GGT activity and potential pharmaceutical implications (Okada et al., 2006).

  • Glutamate in Plant Metabolism and Signaling Glutamate plays a central role in plant amino acid metabolism, being involved in the synthesis of several amino acids and proteins. It also plays a role in signaling, potentially similar to its signaling properties in animals, and could influence plant responses to organic nitrogen in the soil (Forde & Lea, 2007).

  • Glutamate's Role in Brain Damage Glutamate is a fast excitatory transmitter in the mammalian brain and a powerful neurotoxin. Its role in ischemic brain damage has been highlighted, suggesting that controlling glutamate accumulation or blocking its effects could be therapeutic in treating stroke (Rothman & Olney, 1986).

  • Glutamate and GABA in Neurological Health and Disease Glutamate and GABA are the primary excitatory and inhibitory neurotransmitters, respectively, in the mammalian CNS. Dysfunction in their receptors can lead to various neuropathological conditions, emphasizing their importance in understanding and treating neurological diseases (Moult, 2009).

properties

Product Name

gamma-Thiomethyl glutamate

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

2-amino-4-methylsulfanylpentanedioic acid

InChI

InChI=1S/C6H11NO4S/c1-12-4(6(10)11)2-3(7)5(8)9/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)

InChI Key

LBNSWLUTRJJRJP-UHFFFAOYSA-N

Canonical SMILES

CSC(CC(C(=O)O)N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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